molecular formula C17H19FN4O4S B2620945 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one CAS No. 2380087-98-7

6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one

Cat. No. B2620945
CAS RN: 2380087-98-7
M. Wt: 394.42
InChI Key: PKHVAOWDGUXLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one, also known as FPYPA, is a pyridazinone derivative that has gained attention in the scientific community due to its potential use in drug development. FPYPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in cell signaling pathways. Specifically, 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. This inhibition may contribute to the cytotoxic effects of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one on cancer cells.
Biochemical and Physiological Effects
Studies have found that 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one exhibits various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory activity. 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use in chemotherapy. Additionally, 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been found to protect neurons from oxidative stress and inflammation, making it a possible candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The synthesis of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been optimized for high yield and purity, making it a viable option for laboratory experiments. Additionally, 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one exhibits various biochemical and physiological effects, making it a promising candidate for drug development. However, the mechanism of action of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is not fully understood, and further research is needed to fully elucidate its potential uses.

Future Directions

There are several future directions for research on 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one. One potential area of study is the development of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one as a chemotherapy agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one and its potential use in the treatment of neurological disorders. Finally, the synthesis of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one could be further optimized to improve yield and purity, making it a more practical option for laboratory experiments.

Synthesis Methods

6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one can be synthesized through a multi-step process that involves the reaction of 3-fluorobenzaldehyde with 2-amino-4-morpholinosulfonylpyridine to form an intermediate compound. This intermediate is then reacted with azetidine-3-one to yield 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one. The synthesis of 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been optimized for high yield and purity, making it a viable option for laboratory experiments.

Scientific Research Applications

6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been studied for its potential use in drug development, particularly in the treatment of cancer and neurological disorders. Studies have shown that 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one exhibits cytotoxic effects on cancer cells, making it a possible candidate for chemotherapy. Additionally, 6-(3-Fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been found to have neuroprotective properties, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

6-(3-fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c18-14-3-1-2-13(10-14)16-4-5-17(23)22(19-16)15-11-21(12-15)27(24,25)20-6-8-26-9-7-20/h1-5,10,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHVAOWDGUXLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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